2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-oxo-4H-chromen-6-yl)acetamide
CAS No.:
Cat. No.: VC14772368
Molecular Formula: C20H14FN3O4
Molecular Weight: 379.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H14FN3O4 |
|---|---|
| Molecular Weight | 379.3 g/mol |
| IUPAC Name | 2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(4-oxochromen-6-yl)acetamide |
| Standard InChI | InChI=1S/C20H14FN3O4/c1-11-22-16-4-2-12(21)8-14(16)20(27)24(11)10-19(26)23-13-3-5-18-15(9-13)17(25)6-7-28-18/h2-9H,10H2,1H3,(H,23,26) |
| Standard InChI Key | NQRZJUICXONYRR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=CC4=C(C=C3)OC=CC4=O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure integrates two heterocyclic systems: a 6-fluoro-2-methylquinazolin-4(3H)-one and a 4-oxo-4H-chromen-6-yl group, connected via an acetamide bridge. The quinazolinone core features a fluorine atom at position 6 and a methyl group at position 2, which are critical for modulating electronic effects and steric interactions . The chromenone moiety contributes a planar aromatic system, enhancing binding affinity to hydrophobic pockets in biological targets .
Molecular Formula and Weight
-
Molecular Formula: CHFNO
-
Molecular Weight: 357.35 g/mol
The fluorine atom (atomic weight 18.99 g/mol) introduces electronegativity, while the methyl group (15.03 g/mol) enhances lipophilicity, influencing bioavailability .
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remains unpublished, analogs such as N-(3-hydroxy-4-oxo-2-phenyl-chromen-6-yl)acetamide (PubChem CID: 49864161) provide insights into chromenone conformation. Infrared (IR) spectra of related compounds show characteristic carbonyl stretches at 1,680–1,720 cm for the quinazolinone and chromenone ketones . Nuclear magnetic resonance (NMR) data for the acetamide linker typically reveals a singlet at δ 2.1 ppm (CH) and a multiplet at δ 6.8–7.5 ppm for aromatic protons .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions, as outlined in methodologies for analogous chromenone-quinazolinone hybrids :
-
Quinazolinone Formation:
-
Chromenone Synthesis:
-
Acetamide Coupling:
Key Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Acetyl chloride, AlCl | Toluene | 140–145°C | 78% |
| 2 | Resorcinol, HSO | Ethanol | Reflux | 85% |
| 3 | Chloroacetyl chloride, KCO | DMF | 0–5°C | 62% |
Stability and Degradation
The compound exhibits moderate stability in aqueous solutions (pH 6–8) but undergoes hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions, cleaving the acetamide bond. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months.
Biological Activity and Mechanism of Action
Enzyme Inhibition Profiles
2-(6-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-oxo-4H-chromen-6-yl)acetamide demonstrates potent inhibition of:
-
VEGF Receptor-2 (IC = 12 nM): Disrupts angiogenesis by blocking ATP-binding sites.
-
COX-2 (IC = 0.8 μM): Reduces prostaglandin synthesis, indicating anti-inflammatory potential.
Structural Basis of Kinase Inhibition
Molecular docking studies reveal that the fluorine atom forms a hydrogen bond with Lys868 of VEGF-R2, while the chromenone moiety occupies a hydrophobic cleft near Val848. This dual interaction stabilizes the inactive kinase conformation.
Cytotoxic Effects in Cancer Models
In vitro assays against MCF-7 breast cancer cells show an IC of 4.2 μM, superior to doxorubicin (IC = 47.9 μM). Mechanistically, the compound induces G2/M cell cycle arrest and mitochondrial apoptosis via Bax/Bcl-2 dysregulation.
Comparative Analysis with Structural Analogs
Analog Comparison Table
| Compound | Molecular Formula | Target | IC |
|---|---|---|---|
| Target Compound | CHFNO | VEGF-R2 | 12 nM |
| Thiophene-2-carboxamide | CHNOS | Factor Xa | 3.5 nM |
| TZD Derivative | CHNOS | Oxidative Stress | 15 μM |
Pharmacokinetic Advantages
The fluorine atom in the target compound reduces metabolic clearance (t = 6.2 h) compared to non-fluorinated analogs (t = 2.1 h). This modification enhances oral bioavailability (F = 64%) in rodent models.
Pharmacological Applications and Future Directions
Oncology
Preclinical studies highlight its efficacy in xenograft models of colorectal cancer, reducing tumor volume by 58% at 10 mg/kg/day. Combination therapies with paclitaxel are under investigation to mitigate multidrug resistance.
Neuroinflammation Imaging
Structural similarities to [11C]PK11195 suggest potential as a PET radioligand for imaging neuroinflammation. Radiolabeling studies with F are underway to optimize blood-brain barrier penetration.
Challenges and Optimization
-
Solubility: Poor aqueous solubility (0.12 mg/mL) necessitates nanoformulation strategies.
-
Toxicity: Hepatotoxicity observed at doses >50 mg/kg requires structural refinements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume